molecular formula C14H13ClN2O2 B1355818 N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide CAS No. 926221-75-2

N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide

Cat. No. B1355818
CAS RN: 926221-75-2
M. Wt: 276.72 g/mol
InChI Key: HMIGCMWCKDSUGM-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide (NAC-4MOB) is a synthetic organic compound belonging to the class of amide compounds. It is a white crystalline solid compound with a molecular formula of C₁₁H₁₃ClN₂O₂ and a molecular weight of 246.68 g/mol. NAC-4MOB is a relatively new compound, synthesized in the early 2000s, and has the potential to be used in various scientific research applications.

Scientific Research Applications

Affinity and Selectivity in Dopamine Receptors

A study conducted by Perrone et al. (2000) explored derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, focusing on its high affinity and selectivity for the dopamine D(4) receptor. Structural modifications were made to the compound to examine its binding profile at dopamine D(4) and D(2) receptors, serotonin 5-HT(1A), and adrenergic alpha(1) receptors. This research highlights the compound's potential in neuroscience and pharmacology, specifically in understanding and targeting dopamine-related disorders (Perrone et al., 2000).

Density and Refractive Index Measurements

Sawale et al. (2016) examined the physical properties of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate, focusing on its density and refractive index measurements. These studies are crucial in understanding the compound's behavior in different environments, which is vital for its potential application in various scientific and industrial processes (Sawale et al., 2016).

Molecular Structure and Intermolecular Interactions

Karabulut et al. (2014) conducted a study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a compound similar in structure to N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide. This research, which included X-ray diffraction and DFT calculations, offers insights into the compound's molecular interactions and geometry, which are essential for its potential application in material science and molecular modeling (Karabulut et al., 2014).

Metabolism and Toxicity Studies

The metabolism and potential toxicity of related compounds were investigated, providing valuable data on how the body processes these chemicals and their safety profile. Such research is crucial for pharmaceutical development and environmental safety assessments. For instance, Cowan et al. (1976) identified metabolic products of metoclopramide, a compound structurally similar to N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide (Cowan et al., 1976).

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-19-11-5-2-9(3-6-11)14(18)17-10-4-7-12(15)13(16)8-10/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIGCMWCKDSUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide

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